molecular formula C23H28O6 B562519 Isolariciresinol 9,9'-acetonide CAS No. 252333-71-4

Isolariciresinol 9,9'-acetonide

Cat. No.: B562519
CAS No.: 252333-71-4
M. Wt: 400.471
InChI Key: SNCSNQKSYHFYSD-YHEJKZAPSA-N
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Description

Synthesis Analysis

The synthesis of lignans like Isolariciresinol 9,9’-acetonide involves a series of chemical reactions. Starting from a tandem Michael-aldol reaction, the lignan skeleton was synthesized in 6 steps, including a cyclization step . The synthesis of such compounds requires a systematic approach and careful monitoring of the reaction conditions .


Molecular Structure Analysis

The molecular formula of Isolariciresinol 9,9’-acetonide is C23H28O6 . Its molecular weight is 400.5 . The IUPAC name is 6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isolariciresinol 9,9’-acetonide include a tandem Michael-aldol reaction, which forms the lignan skeleton . Further steps include cyclization and glycosylation . The exact reactions and conditions can vary depending on the specific synthesis method used .


Physical and Chemical Properties Analysis

Isolariciresinol 9,9’-acetonide has a molecular weight of 400.471. Its molecular formula is C23H28O6. The compound is a polyphenolic compound, which contributes to its antioxidant properties.

Scientific Research Applications

  • Identification in Plant Species : Isolariciresinol has been isolated from various plants, such as Araucaria angustifolia, flaxseed meal, and Ephedra viridis, indicating its presence in diverse botanical sources (Fonseca et al., 1978), (Meagher et al., 1999), (Pullela et al., 2005).

  • Pharmacological Activities : Studies have shown that lignans like isolariciresinol exhibit various biological activities, including antioxidant properties and potential therapeutic effects in certain health conditions. For instance, research on Ephedra viridis lignans, including isolariciresinol, highlighted their moderate antioxidant activity without cytotoxicity (Pullela et al., 2005). Additionally, isolariciresinol derivatives have been studied for their potential anti-inflammatory and antitumor activities (Xiao et al., 2009).

  • Role in Traditional Medicine : Some studies have explored the use of plants containing isolariciresinol in traditional medicine. For example, the medicinal plant Fagraea racemosa, containing isolariciresinol, has been used for its analgesic properties and potential relaxation effects on blood vessels (Okuyama et al., 1995).

  • Isolation and Characterization : Various methods have been developed for the isolation and characterization of isolariciresinol from different sources, indicating its significance in phytochemical research (Meagher et al., 1999), (Braca et al., 2001).

  • Chemical Constituents Analysis : Studies have also focused on the chemical analysis of isolariciresinol and its derivatives in various plant species, contributing to the understanding of their chemical diversity and potential uses (Zheng Xiao-ke, 2009), (Lee et al., 2009).

Mechanism of Action

Target of Action

, suggesting that it may interact with targets involved in these biological processes.

Mode of Action

, it can be inferred that it may interact with its targets to modulate these processes

Result of Action

IR9,9’-Ac is known for its antioxidant and anti-inflammatory properties . Therefore, it can be inferred that the molecular and cellular effects of its action may involve the reduction of oxidative stress and inflammation.

Biochemical Analysis

Cellular Effects

. This suggests that Isolariciresinol 9,9’-acetonide may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of Isolariciresinol 9,9’-acetonide is not fully understood. Related compounds have been shown to exert their effects through the PI3K/Akt/Bad signaling pathway

Properties

IUPAC Name

6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCSNQKSYHFYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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